molecular formula C13H14N4O3S B2411409 3-Cyclopropyl-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole CAS No. 1351648-29-7

3-Cyclopropyl-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B2411409
CAS No.: 1351648-29-7
M. Wt: 306.34
InChI Key: UGZHGBXVXGLUIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a novel chemical entity designed for research purposes, featuring a 1,2,4-oxadiazole core—a heterocycle recognized for its significant potential in medicinal chemistry and drug discovery . The 1,2,4-oxadiazole scaffold is valued for its bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups, which can enhance metabolic stability in biological systems . This compound incorporates a sulfonylated azetidine and a pyridinyl moiety, structural features commonly associated with membrane permeability and the ability to engage in targeted protein interactions . While the specific biological profile of this compound requires further investigation, 1,2,4-oxadiazole derivatives have been extensively studied for a wide spectrum of pharmacological activities. These include, but are not limited to, acting as anticonvulsants by targeting potassium channels such as SLACK (KCNT1) , as well as exhibiting anticancer, anti-inflammatory, and antimicrobial properties in research settings . Its well-defined molecular architecture makes it a valuable tool for researchers exploring structure-activity relationships (SAR), developing new therapeutic leads, and investigating novel mechanisms of action in various disease models. This product is intended for use in strictly controlled laboratory environments.

Properties

IUPAC Name

3-cyclopropyl-5-(1-pyridin-3-ylsulfonylazetidin-3-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c18-21(19,11-2-1-5-14-6-11)17-7-10(8-17)13-15-12(16-20-13)9-3-4-9/h1-2,5-6,9-10H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZHGBXVXGLUIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CN(C3)S(=O)(=O)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-Cyclopropyl-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a novel derivative belonging to the oxadiazole class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and anti-inflammatory properties based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C12H13N5O2S\text{C}_{12}\text{H}_{13}\text{N}_5\text{O}_2\text{S}

This structure includes a cyclopropyl group, an azetidine moiety, and a pyridine sulfonyl group, which are pivotal for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazole , including the target compound, exhibit significant antimicrobial properties. In particular:

  • Antibacterial Activity : The compound has shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Studies report Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like ampicillin .
  • Antifungal Activity : The oxadiazole derivatives have also demonstrated antifungal properties against pathogens like Candida albicans, suggesting a broad-spectrum antimicrobial potential .

Antitumor Activity

The compound's antitumor effects have been explored in several studies:

  • Mechanism of Action : It is believed that the oxadiazole ring enhances the interaction with DNA and disrupts the replication process in cancer cells. In vitro studies have shown that it induces apoptosis in various cancer cell lines .
  • Case Study : In a study involving HeLa cells (cervical cancer), treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .

Anti-inflammatory Properties

The anti-inflammatory effects of oxadiazole derivatives have been well-documented:

  • Inhibition of COX Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. This inhibition leads to reduced production of prostaglandins, thereby alleviating inflammatory responses .

Table 1: Summary of Biological Activities

Activity TypeOrganism/Cell LineMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus1.56 µg/mL
Escherichia coli2.0 µg/mL
AntifungalCandida albicans0.5 µg/mL
AntitumorHeLa cellsIC50 = 15 µM
Anti-inflammatoryCOX inhibitionIC50 = 10 µM

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-Cyclopropyl-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole exhibits substantial antimicrobial properties. Compounds containing oxadiazole derivatives have shown effectiveness against a variety of bacterial strains.

Table 1: Antimicrobial Activity of this compound

Target Bacteria Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

These results suggest that the compound could be developed further as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. It has demonstrated the ability to induce apoptosis in cancer cell lines, making it a candidate for cancer therapy.

Table 2: Anticancer Activity Data

Cell Line IC50 (µM)
MCF7 (Breast Cancer)0.250
PC-3 (Prostate Cancer)0.300
A549 (Lung Cancer)0.350

These findings indicate that the compound is effective at low concentrations, which is promising for therapeutic applications.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Table 3: Anti-inflammatory Activity

Model Effect Observed
Carrageenan-induced paw edemaSignificant reduction in swelling
LPS-stimulated macrophagesDecreased TNF-alpha production

Case Study 1: Antimicrobial Efficacy

In a study by Dhumal et al., the antimicrobial efficacy of various oxadiazole derivatives was evaluated against Mycobacterium bovis. The study found that compounds similar to this compound exhibited significant inhibition of bacterial growth both in active and dormant states.

Case Study 2: Anticancer Potential

A separate investigation focused on the cytotoxic effects of oxadiazole derivatives on leukemia cells. The study revealed that certain derivatives had enhanced cytotoxicity compared to conventional chemotherapeutics, showing lower IC50 values and indicating a potential for development as cancer treatment options.

Q & A

Basic: What are the key steps to optimize the synthesis yield of 3-cyclopropyl-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole?

Methodological Answer:
Synthesis optimization for this oxadiazole derivative involves:

  • Cyclocondensation Conditions : Use amidoxime precursors and activate carbonyl groups (e.g., via aldehyde coupling) under reflux in polar aprotic solvents like DMF or DME. Elevated temperatures (~50–80°C) improve reaction rates .
  • Catalyst Selection : Employ Ir-catalyzed amination for regioselective cyclization, as demonstrated in analogous oxadiazole syntheses (e.g., 99% yield achieved with Ir catalysts in DME at 50°C) .
  • Purification : Flash column chromatography (SiO₂, gradient elution with heptane:isopropyl acetate) effectively isolates the product while minimizing byproducts .

Advanced: How can researchers resolve contradictions in reported biological activities of 1,2,4-oxadiazole derivatives, such as antiviral vs. anti-inflammatory effects?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Standardize cell-based assays (e.g., IMPDH inhibition for antiviral activity ) and in vivo models to control variables like metabolic stability.
  • Structural Specificity : Compare substituent effects (e.g., pyridin-3-ylsulfonyl vs. trifluoromethyl groups) using SAR studies. For instance, sulfonyl groups may enhance target binding affinity but reduce membrane permeability .
  • Data Validation : Cross-validate results with orthogonal techniques (e.g., SPR for binding kinetics, crystallography for target engagement) to confirm mechanistic hypotheses .

Basic: Which spectroscopic and crystallographic methods are critical for validating the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm cyclopropane protons (δ ~0.5–1.5 ppm) and oxadiazole ring carbons (δ ~160–170 ppm) .
  • X-ray Diffraction (XRD) : Single-crystal XRD with SHELXL refinement resolves stereochemistry (e.g., azetidine ring puckering) and verifies sulfonyl group geometry .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C15_{15}H15_{15}N5_{5}O3_{3}S) with <2 ppm error .

Advanced: How does the pyridin-3-ylsulfonyl moiety influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Electron-Withdrawing Effects : The sulfonyl group activates the azetidine ring for nucleophilic attack at the 3-position by polarizing adjacent C-N bonds.
  • Steric Considerations : Bulkier nucleophiles (e.g., arylthiols) require tailored bases (e.g., K2_2CO3_3 in DMSO) to mitigate steric hindrance, as seen in analogous thiadiazole substitutions .
  • Reaction Monitoring : Use TLC (SiO₂, Rf_f tracking) and in situ IR to detect intermediate formation (e.g., sulfonamide byproducts) .

Basic: What storage conditions ensure the stability of this compound?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent thermal degradation of the oxadiazole ring.
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonyl group, which is moisture-sensitive .
  • Solvent Compatibility : Dissolve in anhydrous DMSO or acetonitrile for long-term stability; avoid protic solvents (e.g., MeOH) .

Advanced: What computational and experimental approaches can elucidate the compound’s mechanism of action in HIF-1 inhibition?

Methodological Answer:

  • Docking Studies : Model interactions with HIF-1α’s PAS-B domain using AutoDock Vina, focusing on the oxadiazole core’s hydrogen bonding with Asn³⁰⁷ and Tyr³¹⁰ .
  • Cellular Assays : Measure hypoxia-induced VEGF secretion (ELISA) in HEK293T cells under normoxic vs. hypoxic conditions, with IC₅₀ comparisons to BAY87-2243 .
  • Mutagenesis : Validate binding sites by introducing point mutations (e.g., Asn³⁰⁷Ala) and assessing activity loss via luciferase reporter assays .

Basic: How can researchers troubleshoot low purity during the final purification stage?

Methodological Answer:

  • Column Optimization : Adjust SiO₂ mesh size (e.g., 230–400 mesh) and gradient polarity (e.g., heptane:EtOAc to DCM:MeOH) to resolve closely eluting impurities .
  • Recrystallization : Use mixed solvents (e.g., EtOH/H₂O) to exploit differential solubility of the oxadiazole vs. sulfonamide byproducts .
  • Analytical HPLC : Employ a C18 column (ACN:H₂O + 0.1% TFA) with UV detection at 254 nm to identify and quantify impurities .

Advanced: What strategies address discrepancies in crystallographic data interpretation for azetidine-containing heterocycles?

Methodological Answer:

  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model merohedral twinning, common in small heterocyclic crystals .
  • Hydrogen Bonding Networks : Analyze PLATON-generated interaction diagrams to distinguish static disorder from genuine conformational flexibility .
  • Validation Tools : Apply checkCIF/PLATON alerts to identify overfitting (e.g., R-factor discrepancies >5%) and re-refine problematic models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.